molecular formula C23H26FN5O2 B2865504 6-(4-fluorophenyl)-2-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one CAS No. 2320686-96-0

6-(4-fluorophenyl)-2-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one

Cat. No. B2865504
CAS RN: 2320686-96-0
M. Wt: 423.492
InChI Key: LDBDBRWPIWMUGI-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-2-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C23H26FN5O2 and its molecular weight is 423.492. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research into fluoro-substituted compounds, such as benzo[b]pyran derivatives, has shown promising anticancer activities. These compounds, upon undergoing various chemical reactions, yield derivatives that exhibit significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (A. G. Hammam et al., 2005). This suggests that structurally similar compounds, including the one of interest, could potentially be explored for anticancer applications.

Aurora Kinase Inhibition

The compound has a structural similarity to known Aurora kinase inhibitors, indicating its potential application in cancer treatment. Aurora kinases are essential for cell proliferation, and their inhibition is a promising approach for cancer therapy. An example is a compound with fluoro and pyrazole groups showing inhibitory effects on Aurora A kinase, suggesting usefulness in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial and Antioxidant Activities

Compounds with pyridine and pyrazole hybrid derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities. Such research indicates the potential for these compounds to serve in therapeutic capacities beyond cancer treatment, highlighting their broad pharmacological potential (E. M. Flefel et al., 2018).

Drug Discovery and Molecular Docking

Research into novel pyrazoles and their derivatives emphasizes the ongoing exploration of these compounds in drug discovery, including their synthesis, biological evaluation, and potential as analgesic agents. This includes studies on their interactions with proteins through molecular docking, which helps in understanding their mechanism of action and optimizing their efficacy as drugs (R. Aggarwal et al., 2020).

properties

IUPAC Name

6-(4-fluorophenyl)-2-[[1-(1,3,5-trimethylpyrazole-4-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN5O2/c1-15-22(16(2)27(3)25-15)23(31)28-12-10-17(11-13-28)14-29-21(30)9-8-20(26-29)18-4-6-19(24)7-5-18/h4-9,17H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBDBRWPIWMUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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